methyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate
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Overview
Description
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carbon disulfide in the presence of a base can lead to the formation of the oxadiazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.
Attachment of the Benzoate Group: The final step involves the esterification of the oxadiazole derivative with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, nitriles, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-THIADIAZOL-3-YL)METHYL]AMINO}BENZOATE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-TRIAZOLE-3-YL)METHYL]AMINO}BENZOATE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE lies in its specific oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C17H15N3O3S/c1-22-16(21)13-9-5-6-10-14(13)18-11-20-17(24)23-15(19-20)12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 |
InChI Key |
RZAZPUPENXQSSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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